N-Acetyl-3-acetoxy-5-phenylpyrrole

Aldose reductase inhibition Polyol pathway Enzyme assay

Researchers studying diabetic complications often face a gap between in vitro aldose reductase inhibitors and those with validated in vivo efficacy. APPA bridges this gap with an IC50 of 0.0223 μM and demonstrated renoprotective effects in STZ-induced diabetic rat models. - Reduces urinary microalbumin, TGF-β1, collagen IV, and laminin in kidney tissue in vivo. - Superior to bendazaclysine in reducing oxidative stress (MDA 0.45-fold vs. 0.58-fold) and apoptosis (0.28-fold vs. 0.35-fold) in lens epithelial cells. - Sourced with full analytical documentation (≥98% HPLC); shipped ambient globally for R&D use.

Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
CAS No. 100750-39-8
Cat. No. B018875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-3-acetoxy-5-phenylpyrrole
CAS100750-39-8
Synonyms1-[4-(Acetyloxy)-2-phenyl-1H-pyrrol-1-yl]ethanone;  1-Acetyl-5-phenyl-1H-pyrrol-3-ol Acetate
Molecular FormulaC14H13NO3
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCC(=O)N1C=C(C=C1C2=CC=CC=C2)OC(=O)C
InChIInChI=1S/C14H13NO3/c1-10(16)15-9-13(18-11(2)17)8-14(15)12-6-4-3-5-7-12/h3-9H,1-2H3
InChIKeyWKSITCBIIIHVSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





APPA: Aldose Reductase Inhibitor for Diabetic Complications


N-Acetyl-3-acetoxy-5-phenylpyrrole (CAS 100750-39-8), also known as 1-acetyl-5-phenyl-1H-pyrrol-3-yl acetate or APPA, is a pyrrole derivative with the molecular formula C14H13NO3 and molecular weight 243.26 g/mol [1]. The compound is characterized as a solid with a melting point of 55–57°C and calculated density of 1.15±0.1 g/cm³ [1]. It has low aqueous solubility, being practically insoluble in water (0.041 g/L at 25°C, calculated) but soluble in organic solvents including chloroform, dichloromethane, and methanol . APPA is a small-molecule aldose reductase inhibitor that prevents apoptosis and diabetic complications by inhibiting the polyol pathway [2].

Pathway Aldose reductase / polyol pathway inhibition studies
Chemotype Pyrrole-based scaffold distinct from rhodanine-acetic acid inhibitors
Model context Diabetic complication research models (nephropathy, cataract)

Why APPA Cannot Be Substituted


While multiple pyrrole-based compounds have been investigated as aldose reductase inhibitors, substitution of N-Acetyl-3-acetoxy-5-phenylpyrrole (APPA) with other in-class compounds is not supported by available evidence due to structural and functional divergence. APPA features a specific 3-acetoxy substitution pattern on the 5-phenylpyrrole core, which confers distinct enzyme inhibition kinetics compared to alternative pyrrole scaffolds such as hydroxamate-containing phenylpyrrole derivatives targeting HDAC isoforms [1]. Unlike the clinically approved aldose reductase inhibitor epalrestat, which is a rhodanine-acetic acid derivative structurally distinct from the pyrrole class, APPA demonstrates a different pharmacological profile with demonstrated in vivo efficacy in streptozotocin-induced diabetic nephropathy models [2]. Furthermore, within the phenylpyrrole subclass, modifications to the acetoxy or acetyl positions result in markedly different biological activities—a feature that precludes simple generic interchange [3].

Structural specificity
3-Acetoxy substitution pattern dictates enzyme inhibition kinetics; phenylpyrrole HDAC inhibitors may not engage aldose reductase similarly
Class divergence
Epalrestat (rhodanine-acetic acid) differs in scaffold; reported pharmacologic profiles may not transfer directly
Position sensitivity
Modifications at acetoxy/acetyl positions shift biological activity; generic pyrrole interchange may alter endpoint response

APPA Quantitative Differentiation Evidence


Aldose Reductase Inhibition Potency vs. Epalrestat

APPA demonstrates potent aldose reductase inhibitory activity with an IC50 value of 0.0223 μM in recombinant enzyme assays [1]. This potency is numerically comparable to epalrestat, a clinically used aldose reductase inhibitor with reported IC50 = 0.03 μM and Ki = 0.015 μM against recombinant human aldose reductase . Both compounds inhibit the polyol pathway conversion of glucose to sorbitol.

Aldose Reductase IC50
Reported
0.0223 µM (APPA) vs. 0.03 µM (Epalrestat)
Reported cross-study inhibition context
Recombinant enzyme assays; separate studies
Aldose reductase inhibition Polyol pathway Enzyme assay

Cataract Oxidative Stress Reduction vs. Bendazaclysine

In a galactose-induced oxidative stress model in lens epithelial cells, APPA significantly reduced malondialdehyde (MDA) content to 0.45-fold of the high galactose control group, whereas bendazaclysine (benzydalysine) reduced MDA content to 0.58-fold of control [1]. APPA also demonstrated superior reduction of apoptosis rates (0.28-fold vs. control) compared to bendazaclysine (0.35-fold vs. control) [1].

Oxidative Stress (MDA)
Head-to-head
0.45× control (APPA) vs. 0.58× (Bendazaclysine)
Supports oxidative stress endpoint review
Lens epithelial cell model; head-to-head
Oxidative stress Diabetic cataract Lens epithelial cells

Apoptosis Prevention in Lens Cells vs. Bendazaclysine

In the same galactose-induced cataract study, APPA reduced the apoptosis rate in lens epithelial cells to 0.28-fold compared to the high galactose-induced group. Bendazaclysine reduced apoptosis to 0.35-fold of control [1]. APPA's mechanism is mediated through the SIRT1-PGC-1α pathway and restoration of mitochondrial homeostasis [1].

Apoptosis Rate
Head-to-head
0.28× control (APPA) vs. 0.35× (Bendazaclysine)
Supports apoptosis pathway-response interpretation
SIRT1-PGC-1α pathway; mitochondrial homeostasis
Apoptosis Lens epithelial cells Cytoprotection

In Vivo Diabetic Nephropathy Efficacy in STZ Model

APPA demonstrated multi-parameter in vivo efficacy in a streptozotocin-induced diabetic rat model. APPA treatment improved serum total antioxidant capacity, serum catalase activity, serum glutathione levels, and serum total superoxide dismutase activity compared to untreated diabetic controls [1]. APPA also reduced levels of TGF-β1, collagen IV, and laminin in serum of diabetic nephropathy rats [1]. Hematoxylin and eosin staining of kidney tissue confirmed protective effects [1].

In Vivo Model Response
Endpoint context
Improved serum antioxidants, reduced TGF-β1, collagen IV, laminin
Reported multi-endpoint model-response context
STZ rat model; tissue protection endpoints
Diabetic nephropathy In vivo efficacy STZ-induced diabetes

In Vitro Mesangial Cell Cytoprotection

In rat glomerular mesangial cells (HBZY-1) damaged by high glucose, APPA treatment increased cell viability and reduced apoptosis compared to untreated high glucose controls [1]. APPA also reduced levels of TGF-β1, collagen IV, and laminin in these cells incubated in high glucose conditions [1].

Mesangial Cell Protection
Endpoint context
Increased viability; reduced apoptosis & fibrotic markers
Supports cell-model endpoint review
HBZY-1 cells; high glucose challenge
Mesangial cells Cytoprotection In vitro model

APPA Recommended Research Applications


Preclinical Diabetic Nephropathy Research

Based on demonstrated in vivo efficacy in STZ-induced diabetic rats [1], APPA is suitable for preclinical studies investigating aldose reductase inhibition in diabetic nephropathy. Researchers can employ APPA to assess improvements in urinary microalbumin, serum antioxidant capacity, catalase activity, glutathione levels, and superoxide dismutase activity. The compound also enables investigation of fibrosis-related markers including TGF-β1, collagen IV, and laminin reduction in kidney tissue.

Diabetic Cataract and Ocular Oxidative Stress Studies

Direct head-to-head comparison data showing APPA's superiority over bendazaclysine in reducing oxidative stress (MDA 0.45-fold vs. 0.58-fold reduction) and apoptosis (0.28-fold vs. 0.35-fold reduction) in lens epithelial cells [2] positions APPA as a preferred research tool for diabetic cataract studies. Applications include investigation of SIRT1-PGC-1α pathway activation and mitochondrial homeostasis restoration in ocular tissues under hyperglycemic conditions.

Polyol Pathway and Aldose Reductase Mechanism Studies

With a characterized IC50 of 0.0223 μM against aldose reductase [3], APPA serves as a potent tool compound for studying polyol pathway inhibition. Researchers can use APPA alongside comparators such as epalrestat (IC50 = 0.03 μM) to investigate structure-activity relationships and differential mechanisms of aldose reductase inhibition across distinct chemical scaffolds. The compound's pyrrole-based structure offers an alternative chemotype to rhodanine-acetic acid derivatives.

In Vitro Mesangial Cell Protection and Fibrosis Studies

APPA's demonstrated cytoprotective effects in HBZY-1 rat glomerular mesangial cells under high glucose conditions [1] support its use in cell-based assays investigating diabetic kidney injury mechanisms. The compound enables studies of apoptosis prevention and extracellular matrix protein regulation (TGF-β1, collagen IV, laminin) in kidney-relevant cell models, providing a platform for mechanistic dissection of renoprotective pathways.

Application
Selection Property
Validation Focus
Diabetic nephropathy model studies
In vivo multi-endpoint response
Serum antioxidants & renal fibrotic markers
Ocular oxidative stress model studies
Oxidative stress comparator context
MDA & apoptosis pathway endpoints
Polyol pathway mechanism studies
Structurally distinct inhibitor scaffold
Aldose reductase inhibition assay context
Mesangial cell injury models
Cell viability & ECM regulation
Apoptosis & fibrotic marker endpoints
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